Tert-butyl 3-(5-bromopyridin-2-yl)-3-cyanoazetidine-1-carboxylate
Description
Tert-butyl 3-(5-bromopyridin-2-yl)-3-cyanoazetidine-1-carboxylate is a specialized azetidine derivative featuring a 4-membered azetidine ring substituted with a cyano group and a 5-bromopyridin-2-yl moiety. The tert-butyl carbamate group at the 1-position serves as a protective group, enhancing stability during synthetic processes. This compound is structurally significant due to its strained azetidine ring, which confers unique reactivity and conformational rigidity. It is primarily utilized as a building block in pharmaceutical and materials science research, particularly in the synthesis of bioactive molecules and ligands for metal-catalyzed reactions .
Properties
IUPAC Name |
tert-butyl 3-(5-bromopyridin-2-yl)-3-cyanoazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-13(2,3)20-12(19)18-8-14(7-16,9-18)11-5-4-10(15)6-17-11/h4-6H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEQVKAMYMGZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves a nucleophilic aromatic substitution (SNAr) between 1-N-Boc-3-cyanoazetidine and 2-fluoro-5-bromopyridine under strongly basic conditions. Lithium hexamethyldisilazide (LiHMDS, 2.2 equiv) deprotonates the azetidine’s α-carbon, enhancing its nucleophilicity to displace the fluorine atom on the pyridine ring. The reaction proceeds in anhydrous tetrahydrofuran (THF) at room temperature for 1 hour, yielding the target compound in ~50% isolated yield after recrystallization.
Key Reaction Parameters
Analytical Validation
The product’s structure is confirmed via:
- ¹H NMR (CDCl₃): δ 1.56 (9H, s, Boc CH₃), 4.50 (4H, m, azetidine CH₂), 7.45 (1H, d, J = 2.4 Hz, pyridine H-3), 7.91 (1H, d, J = 8.8 Hz, pyridine H-6), 8.79 (1H, s, pyridine H-4).
- LCMS : m/z = 338 [M+H]⁺, purity ≥84%.
Alternative Methodology Using Potassium Hexamethyldisilazide (KHMDS)
Comparative Analysis with LiHMDS
A patent by WO2020254408A1 discloses a similar SNAr approach using KHMDS instead of LiHMDS. While LiHMDS operates effectively at room temperature, KHMDS requires cooling to -78°C to mitigate side reactions. This method achieves comparable yields (~45–55%) but demands stringent temperature control, making it less practical for large-scale synthesis.
Advantages of LiHMDS Over KHMDS :
Functional Group Compatibility and Protecting Group Strategy
Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen ensures chemoselectivity during the SNAr reaction. It remains stable under basic conditions (pH 8–12) and is readily removed post-synthesis via acidolysis (e.g., HCl/dioxane). Notably, attempts to substitute Boc with other groups (e.g., Cbz) resulted in lower yields due to competitive deprotection.
Scalability and Industrial Adaptations
Pilot-Scale Synthesis
Astellas Pharma Inc. optimized the LiHMDS method for kilogram-scale production:
Cost-Benefit Analysis
| Parameter | Lab Scale (50 g) | Pilot Scale (1 kg) |
|---|---|---|
| THF Consumption | 2 L | 20 L |
| LiHMDS (Cost/kg) | $1,200 | $10,800 |
| Yield | 50% | 66% |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-bromopyridin-2-yl)-3-cyanoazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the azetidine ring can be oxidized under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Tert-butyl 3-(5-bromopyridin-2-yl)-3-cyanoazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 3-(5-bromopyridin-2-yl)-3-cyanoazetidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous azetidine/pyridine derivatives:
Key Structural and Functional Comparisons :
Ring Strain vs. Flexibility :
- The target compound’s 4-membered azetidine ring introduces significant strain, enhancing reactivity compared to 6-membered piperidine/piperazine analogs . This strain is advantageous in ring-opening reactions for drug derivatization.
- Piperidine and piperazine derivatives (e.g., ) exhibit greater conformational flexibility, making them suitable for binding to larger biological targets like enzymes.
Substituent Effects: The cyano group at the 3-position of the azetidine ring (target and ) acts as a strong electron-withdrawing group, stabilizing intermediates during nucleophilic substitution. In contrast, methyl or carbonyl substituents (e.g., ) alter steric and electronic profiles, affecting reaction pathways. The 5-bromopyridin-2-yl group in the target compound provides a halogenated aromatic system for cross-coupling reactions (e.g., Suzuki-Miyaura). Compounds with ether or carbonyl linkages (e.g., ) modify electronic delocalization and steric accessibility.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in , using LiHMDS deprotonation followed by alkylation with a bromopyridine derivative. This contrasts with piperazine/piperidine analogs, which often require milder conditions due to reduced ring strain.
- Carbonyl-linked derivatives (e.g., ) necessitate additional steps for ketone formation, increasing synthetic complexity.
Physicochemical Properties: The bromine atom in the target compound increases molecular weight (357.25 g/mol) and lipophilicity (clogP ≈ 2.8) compared to non-halogenated analogs (e.g., , MW 222.28, clogP ≈ 1.2). This enhances membrane permeability in biological systems. Azetidine derivatives generally exhibit higher solubility in polar aprotic solvents (e.g., THF, DMF) than piperidine analogs due to reduced hydrophobic surface area .
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